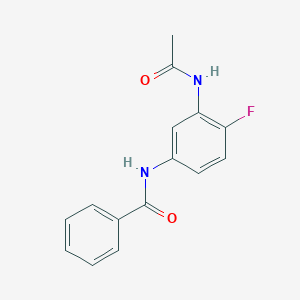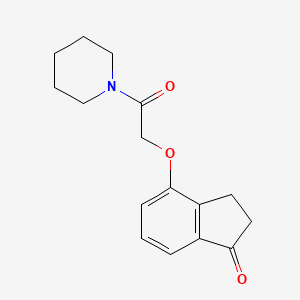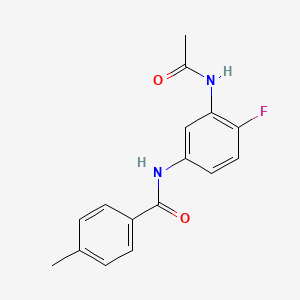
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-3-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in the field of scientific research. MPPC is a pyrazole derivative that has been synthesized through various methods and has been widely studied for its potential applications in different fields.
Mecanismo De Acción
The mechanism of action of MPCC is not well understood, but it has been suggested that it inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
MPCC has been found to have various biochemical and physiological effects. In vitro studies have shown that MPCC inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). MPCC has also been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are known to contribute to inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPCC has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using simple reagents. MPCC is also soluble in common organic solvents, which makes it easy to handle and manipulate in the laboratory. However, one of the limitations of MPCC is its low solubility in water, which may limit its use in some experiments.
Direcciones Futuras
MPCC has several potential applications in different fields of scientific research. Some of the future directions for MPCC research include:
1. Studying the potential of MPCC as an anti-inflammatory agent in animal models of inflammatory diseases.
2. Investigating the mechanism of action of MPCC and its interaction with NF-κB pathway.
3. Studying the potential of MPCC as a therapeutic agent for other diseases such as cancer and neurodegenerative disorders.
4. Developing new synthetic methods for MPCC that can improve its yield and purity.
5. Studying the pharmacokinetics and pharmacodynamics of MPCC in vivo to understand its bioavailability and toxicity.
Conclusion:
In conclusion, MPCC is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized through various methods and has been studied for its potential applications in different fields. MPCC has been found to have anti-inflammatory properties and inhibits the production of pro-inflammatory cytokines. Future research on MPCC may lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of MPCC has been carried out through various methods, including the use of different reagents and catalysts. One of the commonly used methods for synthesizing MPCC is by reacting 5-methylpyridin-2-amine with 1-phenylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified through column chromatography to obtain the desired product.
Aplicaciones Científicas De Investigación
MPCC has been widely studied for its potential applications in different fields of scientific research. One of the significant applications of MPCC is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory agent. MPCC has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-7-8-15(17-11-12)18-16(21)14-9-10-20(19-14)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRUWIVGMKAWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)

![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)


![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)